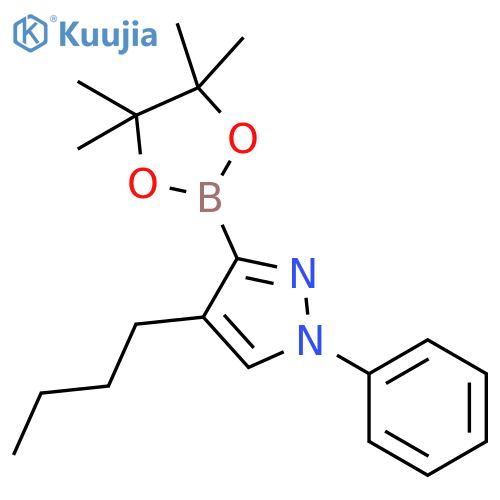Cas no 1002334-09-9 (4-Butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
4-ブチル-1-フェニル-3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-ピラゾールは、高度に特異的なボロン酸エステル化合物です。この化合物は、有機合成化学において重要な鈴木-宮浦カップリング反応やその他のクロスカップリング反応において、優れた反応性と安定性を示します。4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン基を有するため、湿気や酸素に対して比較的安定であり、取り扱いが容易です。また、ピラゾール骨格とフェニル基の組み合わせにより、医薬品中間体や機能性材料の合成において有用な構造単位を提供します。

1002334-09-9 structure
商品名:4-Butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
4-Butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 4-Butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 4-butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 1002334-09-9
- DB-412473
-
- インチ: InChI=1S/C19H27BN2O2/c1-6-7-11-15-14-22(16-12-9-8-10-13-16)21-17(15)20-23-18(2,3)19(4,5)24-20/h8-10,12-14H,6-7,11H2,1-5H3
- InChIKey: IROPYDKQHVFHNB-UHFFFAOYSA-N
- ほほえんだ: CCCCC1=CN(C2=CC=CC=C2)N=C1B3OC(C)(C)C(C)(C)O3
計算された属性
- せいみつぶんしりょう: 326.2165583g/mol
- どういたいしつりょう: 326.2165583g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 408
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.3Ų
4-Butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM135896-1g |
4-butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1002334-09-9 | 95% | 1g |
$1141 | 2023-01-20 | |
| Alichem | A049003548-1g |
4-Butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
1002334-09-9 | 95% | 1g |
$1132.06 | 2023-09-04 |
4-Butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 関連文献
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
1002334-09-9 (4-Butyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) 関連製品
- 847818-74-0(1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 844501-71-9(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1071496-88-2(1-(1-methylethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 847818-79-5(1,3-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 852227-94-2(1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole)
- 849776-88-1(5-Methyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 847818-75-1(1-(2-Methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 937796-06-0(4-(3,5-Dimethylpyrazol-1-yl)phenylboronic acid, pinacol ester)
- 847818-76-2(1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
